Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate
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Overview
Description
Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate is a complex organic compound with the molecular formula C24H28N4O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate involves multiple steps, including the formation of the quinoxaline ring and subsequent modifications to introduce the diethyl and methyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalino[2,3-b]phenazinium derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate include other quinoxaline derivatives and phenazinium compounds. These compounds share similar structural features but may differ in their functional groups and overall properties .
Uniqueness
Its diethyl and methyl groups, along with the quinoxaline and phenazinium rings, contribute to its distinct properties and versatility in various scientific fields .
Properties
CAS No. |
20322-78-5 |
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Molecular Formula |
C24H26N4O4S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
5,14-diethyl-7-methylquinoxalino[2,3-b]phenazin-7-ium;methyl sulfate |
InChI |
InChI=1S/C23H23N4.CH4O4S/c1-4-26-19-12-8-9-13-20(19)27(5-2)23-15-21-17(14-22(23)26)24-16-10-6-7-11-18(16)25(21)3;1-5-6(2,3)4/h6-15H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
LZPGRRGNVWVMHV-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C3=CC4=[N+](C5=CC=CC=C5N=C4C=C31)C)CC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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